molecular formula C7H7F3N2S B044358 3-Trifluoromethylthio-phenyl-hydrazine CAS No. 123418-93-9

3-Trifluoromethylthio-phenyl-hydrazine

Cat. No.: B044358
CAS No.: 123418-93-9
M. Wt: 208.21 g/mol
InChI Key: RLNCIRYSEMMHOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-bromo-phenylhydrazine with trifluoromethylthiolate salts under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 3-Trifluoromethylthio-phenyl-hydrazine may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethylthio-phenyl-hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Trifluoromethylthio-phenyl-hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to interactions with enzymes, receptors, and other biomolecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Trifluoromethylthio-phenyl-hydrazine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties, such as increased lipophilicity and reactivity towards various chemical transformations. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

[3-(trifluoromethylsulfanyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-3-1-2-5(4-6)12-11/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNCIRYSEMMHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558514
Record name {3-[(Trifluoromethyl)sulfanyl]phenyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123418-93-9
Record name {3-[(Trifluoromethyl)sulfanyl]phenyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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